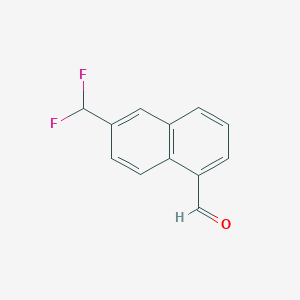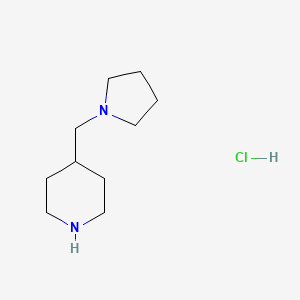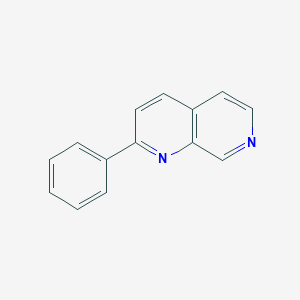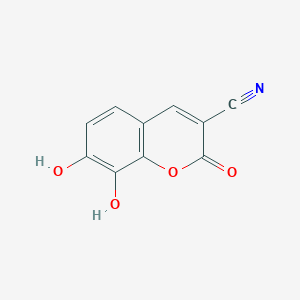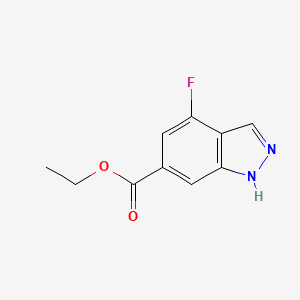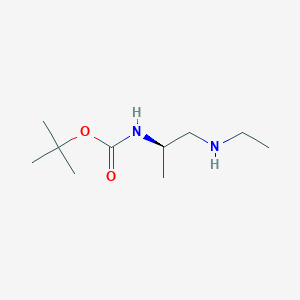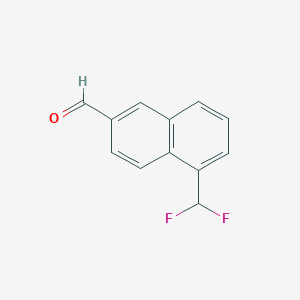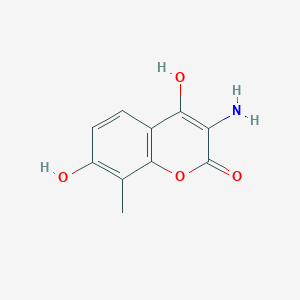![molecular formula C9H22OSi2 B11897981 Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane CAS No. 66662-17-7](/img/structure/B11897981.png)
Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane is an organosilicon compound characterized by the presence of two trimethylsilyl groups and an allyl group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound’s structure can be represented as (CH₃)₃SiOCH₂CH=CHSi(CH₃)₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane can be synthesized through the reaction of allyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
Allyltrimethylsilane+Trimethylsilyl chloride→Trimethyl((1-(trimethylsilyl)allyl)oxy)silane
Industrial Production Methods
On an industrial scale, the production of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a protecting group for alcohols.
Biology: The compound is utilized in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating its use in various chemical reactions. The allyl group allows for further functionalization through nucleophilic substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the additional trimethylsilyl group.
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethyl((1-(trimethylsilyl)allyl)oxy)silane.
Tris(trimethylsilyl)silane: Another organosilicon compound with multiple trimethylsilyl groups.
Uniqueness
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane is unique due to its dual trimethylsilyl groups and allyl functionality, which provide both stability and reactivity. This combination makes it a versatile reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
trimethyl(1-trimethylsilyloxyprop-2-enyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi2/c1-8-9(11(2,3)4)10-12(5,6)7/h8-9H,1H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCNTGLARMYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C=C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498790 |
Source


|
| Record name | Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66662-17-7 |
Source


|
| Record name | Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
